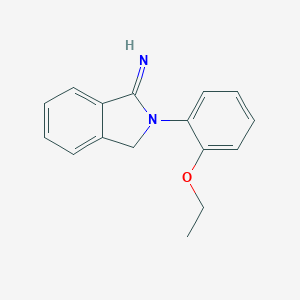
4,4',5,5'-tetraphenyl-2,2'-bis(1,3-thiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is an organic compound characterized by its bithiazole core substituted with four phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole typically involves the reaction of dithio-oxamide with benzyl bromide. The reaction is carried out in a solvent such as chloroform, followed by recrystallization from a benzene-acetonitrile mixture to obtain pure crystals . The reaction conditions include:
Temperature: Room temperature for recrystallization.
Yield: Approximately 70%.
Purification: Recrystallization from benzene-acetonitrile solvent.
Industrial Production Methods: While specific industrial production methods for 4,4’,5,5’-tetraphenyl-2,2’-bithiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial solvents and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole can undergo various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole ring into more reduced forms, potentially altering its electronic properties.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bithiazole derivatives.
Substitution: Functionalized bithiazole compounds with various substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole involves its interaction with molecular targets through its bithiazole core and phenyl substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for various applications in materials science and biology.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiazole: Lacks the phenyl substituents, resulting in different electronic properties.
4,4’-Dimethyl-2,2’-bithiazole: Substituted with methyl groups instead of phenyl groups, affecting its steric and electronic characteristics.
4,4’,5,5’-Tetramethyl-2,2’-bithiazole: Similar core structure but with methyl groups, leading to different reactivity and applications.
Uniqueness: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is unique due to its combination of a bithiazole core with four phenyl groups, which enhances its stability, electronic properties, and potential for functionalization. This makes it particularly valuable in the development of advanced materials and in scientific research.
Eigenschaften
Molekularformel |
C30H20N2S2 |
|---|---|
Molekulargewicht |
472.6g/mol |
IUPAC-Name |
2-(4,5-diphenyl-1,3-thiazol-2-yl)-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C30H20N2S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-29(31-25)30-32-26(22-15-7-2-8-16-22)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
MUTTZXSSLLTSMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B385719.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385720.png)
![6-(2-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B385721.png)
![2-[2-(4-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B385724.png)

![2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene](/img/structure/B385726.png)

![phthalaldehyde 1-[(4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone]](/img/structure/B385728.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385730.png)
![2-Methoxybenzaldehyde [4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385732.png)
![[5-[(5-Bromo-2-pyridinyl)imino]-2-(4-fluorophenyl)-4-hydroxy-2,5-dihydro-3-furanyl]{4-nitrophenyl}methanone](/img/structure/B385737.png)
![3-(2-fluorophenyl)-2,6-dihydro-1H-[1,2,4]triazolo[1,5-c]triazol-5-amine](/img/structure/B385738.png)
![4-[(5-amino-4-(4-morpholinyl)-2-oxo-1,3-thiazol-3(2H)-yl)amino]benzenesulfonamide](/img/structure/B385740.png)
